![molecular formula C11H14O2 B1392475 2-Ethoxy-3,5-dimethylbenzaldehyde CAS No. 883536-29-6](/img/structure/B1392475.png)
2-Ethoxy-3,5-dimethylbenzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Chemical Applications
2-Ethoxy-3,5-dimethylbenzaldehyde, a derivative of benzaldehyde, plays a significant role in various chemical synthesis processes. Notably, it's used in the total synthesis of coprinol, starting from a closely related compound, 2-methoxy-3,5-dimethylbenzaldehyde. This synthesis involves key steps such as dialkylation, Friedel-Crafts acylation, demethylation, and regioselective formation of a primary -OH group from a chloroacetyl group (Suresh et al., 2016).
Biocatalysis
In the realm of biocatalysis, the two-liquid phase concept has been employed to develop efficient whole cell biocatalytic systems for the multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde. This approach, using recombinant Escherichia coli cells expressing Pseudomonas putida genes, showcases the potential of 2-Ethoxy-3,5-dimethylbenzaldehyde and its derivatives in biotechnological applications (Bühler et al., 2003).
Catalysis and Material Science
From a catalysis perspective, the compound has been involved in studies focusing on the selective oxidation of aromatic methyl groups. For instance, the synthesis of 3,5-Dimethylbenzaldehyde from mixed xylene and CO under specific catalytic conditions highlights its role in industrial chemical processes (Wu Yu-long, 2008). Additionally, its analogs have been used to study adsorption and decomposition of ethanol on supported Au catalysts, underlining its relevance in surface science and catalysis (Gazsi et al., 2011).
Pharmacology and Biochemistry
In pharmacology and biochemistry, derivatives of 2-Ethoxy-3,5-dimethylbenzaldehyde have been explored for various applications. For instance, Ehrlich's reaction of furanoeremophilanes with p-dimethylaminobenzaldehyde, a process involving a derivative, has been studied to understand the formation of specific condensation products (Kuroda et al., 2004). Moreover, compounds like 2-Ethoxy-6-[(methylimino)methyl]phenol, synthesized from 2-hydroxy-3-ethoxybenzaldehyde and methylamine, have been investigated for their crystal structures and potential in various chemical contexts (Ge et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-ethoxy-3,5-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11-9(3)5-8(2)6-10(11)7-12/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWQLMANKDYNFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3,5-dimethylbenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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